molecular formula C10H8N2O2 B3277757 2-Aminoquinoline-8-carboxylic acid CAS No. 665010-47-9

2-Aminoquinoline-8-carboxylic acid

Cat. No.: B3277757
CAS No.: 665010-47-9
M. Wt: 188.18 g/mol
InChI Key: FZPBOVQZBFDQNG-UHFFFAOYSA-N
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Description

2-Aminoquinoline-8-carboxylic acid (CAS 665010-47-9) is an organic compound with the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol . This molecule features both a carboxylic acid and an amino group on a quinoline scaffold, making it a valuable synthon in synthetic and medicinal chemistry. Its primary research application is serving as a precursor for the 8-aminoquinoline (8-AQ) moiety, which is a powerful bidentate directing group in C–H bond functionalization . The 8-AQ group chelates to transition metals, enabling highly regioselective C–H activation and subsequent functionalization, including halogenation, to create complex aryl halides that are key building blocks in pharmaceuticals and agrochemicals . Derivatives of 8-aminoquinoline are also explored as chelating agents for metal ions. For instance, related 8-carboxamidoquinoline structures have been integrated into sensor platforms for the highly sensitive electrochemical detection of Zn(II) ions, demonstrating the utility of this chemical class in analytical chemistry and sensor development . The distinct properties of the amino and carboxylic acid functionalities allow for chemoselective derivatization , facilitating the synthesis of specialized amide and ester compounds for further research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-aminoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPBOVQZBFDQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-aminoaryl ketones with suitable reagents. For instance, the reaction of 2-aminoacetophenone with ethyl cyanoacetate in the presence of a base can yield this compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, solvent-free conditions and green chemistry approaches are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Aminoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and inhibiting their biological activity. Additionally, it can interfere with enzyme function by binding to active sites and preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following quinoline derivatives are structurally and functionally related to 2-aminoquinoline-8-carboxylic acid:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Key Properties/Applications
This compound -NH₂ (C2), -COOH (C8) C₁₀H₈N₂O₂ 188.18 0.9 2 Metal chelation, antiviral/anticancer agents
8-Hydroxyquinoline-2-carboxylic acid -OH (C8), -COOH (C2) C₁₀H₇NO₃ 189.17 1.5 3 Antimicrobial activity, fluorescence probes
5-Amino-isoquinoline-8-carboxylic acid -NH₂ (C5), -COOH (C8) (isoquinoline) C₁₀H₈N₂O₂ 188.18 0.9 2 Structural isomer; potential kinase inhibitors
2-Chloroquinoline-8-carboxylic acid -Cl (C2), -COOH (C8) C₁₀H₆ClNO₂ 207.62 2.3 1 Electrophilic reactivity, drug intermediates

Comparative Analysis

Physicochemical Properties
  • Hydrophobicity: The chloro-substituted analog (XLogP3 = 2.3) is more lipophilic than the amino derivative (XLogP3 = 0.9), impacting bioavailability .
  • Hydrogen Bonding: The hydroxy derivative’s three hydrogen bond donors enhance solubility in polar solvents compared to the amino analog .

Biological Activity

2-Aminoquinoline-8-carboxylic acid (2-AQCA) is an organic compound with significant biological activity attributed to its unique structural features. This compound, characterized by a quinoline structure with an amino group at the second position and a carboxylic acid group at the eighth position, has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The molecular formula of 2-AQCA is C₉H₈N₂O₂, with a molar mass of 176.17 g/mol. The presence of both an amino and a carboxylic acid functional group allows for diverse chemical reactivity, including nucleophilic substitution and electrophilic aromatic substitution reactions. These reactions are pivotal in its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action:

  • Enzyme Inhibition: 2-AQCA has been investigated for its potential to inhibit various enzymes, which can alter metabolic pathways in target organisms or cells.
  • Metal Ion Chelation: The compound can act as a chelating agent, binding to metal ions and inhibiting their biological activity, which is vital in many enzymatic processes.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, showcasing the compound's potential as an antimicrobial agent.

Anticancer Properties

Research indicates that 2-AQCA exhibits anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of 2-AQCA can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Its derivatives have been tested against various bacterial strains, revealing significant antimicrobial activity. This property is particularly important in the context of rising antibiotic resistance.

Case Studies and Research Findings

Several studies highlight the biological activity of 2-AQCA:

  • Anticancer Activity Study:
    • A study evaluated the cytotoxic effects of 2-AQCA on human cancer cell lines. Results indicated that treatment with 2-AQCA resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer effects.
    • The mechanism was linked to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
  • Antimicrobial Efficacy:
    • In vitro studies demonstrated that 2-AQCA derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential to inhibit specific metabolic enzymes
Metal Ion ChelationBinds metal ions, inhibiting their biological functions

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 2-Aminoquinoline-8-carboxylic acid?

  • Methodological Answer : Synthesis typically involves functionalizing the quinoline core. For example, 8-nitroquinoline can be reduced to 8-aminoquinoline using iron filings and acetic acid, followed by carboxylation at the 2-position via Friedel-Crafts or directed ortho-metalation strategies . Purification often requires vacuum distillation to avoid degradation observed in recrystallization from ligroin or water. Melting points (e.g., 62–65°C for intermediates) and boiling points (e.g., 289.8°C for 8-aminoquinoline) should be monitored to confirm purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A for irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers under dry, cool conditions (≤25°C) away from oxidizers to prevent decomposition into toxic gases (e.g., NOx, CO) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?

  • Methodological Answer : The carboxylic acid moiety enhances aqueous solubility via hydrogen bonding and ionic interactions in basic media (pH > pKa ~4-5). Reactivity includes participation in proton-transfer reactions, as observed in crystal structures with nitrobenzoic acids, forming hydrogen-bonded polymeric chains . Titration experiments (e.g., pH-metric or conductometric) can quantify acid dissociation constants (pKa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

  • Methodological Answer :

  • Comparative Assays : Perform acute toxicity studies (e.g., OECD 423) using standardized doses (e.g., rat oral LD50 >11,500 mg/kg for 8-aminoquinoline) to reconcile discrepancies between SDS sources .
  • Metabolite Analysis : Use LC-MS to identify hemolytic metabolites (e.g., hydroxylamines) linked to G6PD deficiency, as seen in 8-aminoquinoline antimalarials .
  • Data Gap Mitigation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to supplement missing ecotoxicological data (e.g., LC50 for aquatic organisms) .

Q. What advanced techniques characterize proton-transfer interactions in this compound complexes?

  • Methodological Answer :

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., quinoline N–H···O–carboxylate interactions) in single-crystal structures .
  • FT-IR Spectroscopy : Identify protonation shifts (e.g., ν(C=O) at ~1680 cm⁻¹ in free acid vs. ~1550 cm⁻¹ in deprotonated form) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >145°C) under inert vs. oxidative atmospheres .

Q. What strategies improve the stability of this compound under experimental conditions?

  • Methodological Answer :

  • pH Buffering : Use phosphate or citrate buffers (pH 6–7) to stabilize the zwitterionic form and minimize hydrolysis .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as quinoline derivatives are prone to UV-induced radical formation .
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidation, critical for maintaining integrity during catalytic coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminoquinoline-8-carboxylic acid
Reactant of Route 2
2-Aminoquinoline-8-carboxylic acid

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